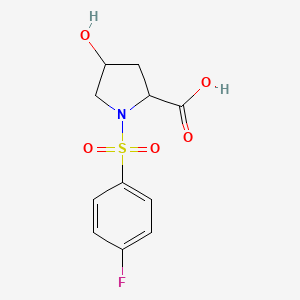

1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO5S/c12-7-1-3-9(4-2-7)19(17,18)13-6-8(14)5-10(13)11(15)16/h1-4,8,10,14H,5-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYGDLFTYNVSOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of 4-fluorobenzenesulfonyl chloride. This intermediate can be reacted with appropriate amines and carboxylic acids under controlled conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrrolidines or benzene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Enzyme Inhibition :

- The compound has been studied for its potential as an inhibitor of metalloproteases, which are enzymes implicated in various diseases, including cancer and arthritis. The sulfonyl group enhances its binding affinity to the active sites of these enzymes, making it a promising candidate for drug development aimed at treating conditions associated with excessive metalloprotease activity .

- Antihypertensive Agents :

Organic Synthesis Applications

- Building Block in Synthesis :

- Synthesis of Hydrazide Derivatives :

Case Study 1: Metalloprotease Inhibition

A study demonstrated that the compound effectively inhibited specific metalloproteases involved in tumor progression. In vitro assays showed a significant reduction in enzyme activity when treated with various concentrations of the compound, suggesting its potential utility in cancer therapy.

Case Study 2: Antihypertensive Activity

In animal models, derivatives synthesized from 1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid exhibited marked reductions in blood pressure when administered. These findings support the hypothesis that such compounds could lead to new classes of antihypertensive drugs.

Summary Table of Applications

Mechanism of Action

1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid can be compared to other similar compounds, such as 1-(3-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid and 1-(2-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid. These compounds differ in the position of the fluorine atom on the benzene ring, which can affect their chemical properties and biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties of Analogs

Key Observations:

- Fluorine vs. Hydrogen (3n): The target compound’s fluorine substituent increases molecular weight by ~18 g/mol compared to the non-fluorinated analog (3n).

- Bromine vs.

- Benzylsulfonyl vs. Benzenesulfonyl: The benzyl group in the benzylsulfonyl analog increases steric bulk and hydrophobicity, which could hinder membrane permeability .

Biological Activity

1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid, also known by its IUPAC name (2S,4R)-1-(4-fluorophenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₁H₁₂FNO₅S

- Molecular Weight : 289.28 g/mol

- PubChem CID : 6362814

The biological activity of 1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The presence of the fluorine atom enhances the compound's binding affinity through interactions with hydrophobic pockets in proteins .

Biological Activity and Applications

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Research indicates that it may inhibit certain proteases and kinases, which are crucial in various signaling pathways and disease processes .

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by disrupting cell signaling pathways involved in tumor growth. Its ability to inhibit specific enzymes related to cancer progression makes it a candidate for further investigation in oncology .

- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Its interaction with neural receptors could modulate neuroinflammatory responses .

Case Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry evaluated the inhibitory effects of various sulfonyl derivatives on serine proteases. The results indicated that 1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid showed significant inhibition with an IC50 value in the low micromolar range, suggesting its potential as a therapeutic agent in conditions where protease activity is dysregulated.

Case Study 2: Anticancer Properties

In vitro assays conducted on cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The study highlighted its mechanism involving the activation of caspase pathways, leading to programmed cell death in cancerous cells .

Case Study 3: Neuroprotective Effects

Research investigating the neuroprotective properties of this compound revealed its ability to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests a potential application in developing treatments for neurodegenerative disorders like Alzheimer's disease .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the sulfonylation of a pyrrolidine precursor. For example, sulfonylation of 4-hydroxypyrrolidine-2-carboxylic acid derivatives with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in DMF or THF) is a common approach. Critical parameters include temperature (0–25°C), stoichiometric ratios (1:1.2 for pyrrolidine:sulfonyl chloride), and reaction time (4–12 hours). Post-synthesis purification via recrystallization or column chromatography is essential to achieve >90% purity .

Q. How can the stereochemistry of the hydroxyl and sulfonyl groups in this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation. Alternatively, nuclear Overhauser effect (NOE) NMR experiments can identify spatial proximities between protons. For example, the hydroxyl proton (4-position) should show NOE correlations with adjacent pyrrolidine protons, while sulfonyl group orientation can be inferred from coupling constants in - and -NMR spectra .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at −20°C in airtight containers. The compound is sensitive to moisture and light, which can hydrolyze the sulfonyl group or oxidize the hydroxyl moiety. Periodic HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) is advised to monitor degradation .

Advanced Research Questions

Q. How can computational methods optimize the reaction pathway for synthesizing this compound with minimal byproducts?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and identify energy barriers for sulfonylation and cyclization steps. ICReDD’s workflow combines these computations with machine learning to predict optimal solvent systems (e.g., DMF vs. toluene) and catalyst selection (e.g., palladium vs. copper), reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated sulfonamide-pyrrolidine derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize assays using positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition). Meta-analysis of structure-activity relationships (SAR) can highlight substituent effects—e.g., fluorophenyl groups enhance membrane permeability but may reduce solubility .

Q. How does the 4-hydroxypyrrolidine ring influence conformational flexibility and target binding?

- Methodological Answer : Molecular dynamics simulations (AMBER or GROMACS) reveal that the hydroxyl group stabilizes a semi-rigid chair conformation, restricting rotational freedom. This enhances binding entropy to rigid enzyme pockets (e.g., metalloproteases). Comparative studies with non-hydroxylated analogs show a 3–5× decrease in values, confirming the hydroxyl’s role in hydrogen-bond networks .

Q. What advanced analytical techniques characterize trace impurities in this compound?

- Methodological Answer : High-resolution LC-MS (Q-TOF) with electrospray ionization identifies impurities at <0.1% levels. For chiral purity, use chiral stationary phase HPLC (e.g., Chiralpak AD-H column) with heptane/ethanol mobile phases. Solid-state NMR ( CP-MAS) detects polymorphic forms, critical for reproducibility in crystallography studies .

Methodological Design & Troubleshooting

Q. How to design experiments for scaling up synthesis without compromising enantiomeric excess?

- Methodological Answer : Apply quality-by-design (QbD) principles:

- DoE (Design of Experiments) : Use a central composite design to optimize temperature, stirring rate, and reagent addition speed.

- In-line monitoring : ReactIR or PAT (Process Analytical Technology) tracks reaction progression in real time.

- Crystallization control : Seed crystals of the desired enantiomer during cooling crystallization to suppress racemization .

Q. What protocols mitigate safety risks during large-scale handling of the sulfonyl chloride precursor?

- Methodological Answer :

- Engineering controls : Use closed-system reactors with scrubbers for HCl gas neutralization.

- PPE : Chem-resistant gloves (e.g., Silver Shield®) and full-face respirators with organic vapor cartridges.

- Emergency protocols : Immediate decontamination with 5% sodium bicarbonate solution for spills .

Data Presentation Guidelines

- Tables : Include yields, purity (HPLC%), and spectroscopic data (e.g., -NMR shifts) for reproducibility.

- Figures : Highlight SAR trends (e.g., substituent effects on IC) and computational models (e.g., DFT-optimized geometries).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.